![molecular formula C20H21N3O5 B2356208 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421463-40-2](/img/structure/B2356208.png)
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has an oxalamide group, which is a type of amide that is derived from oxalic acid. The molecule also contains a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a polycyclic structure containing nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains several cyclic structures, including a furan ring and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring. These rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the furan ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Modification
Research has highlighted methods for synthesizing and modifying compounds structurally related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by several reactions including electrophilic substitution and nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile showcased intramolecular attack mechanisms leading to annulated tetrahydrofuran rings, providing insights into the formation of complex heterocyclic structures (Verboom et al., 2010).
Reactivity Studies
Research into the reactivity of pyrrole derivatives with 3, 4, 5, 6-tetrachloro-1, 2-benzoquinone revealed differential reaction outcomes compared to furans and oxazoles, highlighting the unique reactivity of pyrroloquinoline structures which could be relevant for understanding the chemical behavior of the compound (Saito, Horie, & Takahashi, 1988).
Biological Activity and Applications
Antiplasmodial and Antifungal Activity
A study on functionalized aminoquinolines, which share a structural motif with the compound , reported moderate antiplasmodial activity against Plasmodium falciparum strains and promising antifungal effects against specific pathogens. This suggests potential applications in treating malaria and fungal infections (Vandekerckhove et al., 2015).
Photodynamic Therapy (PDT) for Cancer
Another research area explores the use of nitrogen heterocycles in photodynamic therapy. For instance, a study involving an iron(III) complex with a nitrogen heterocycle core demonstrated significant anti-proliferative efficiency against breast cancer cells under light irradiation, indicating the potential of structurally similar compounds for PDT applications (Zhu et al., 2019).
Photochemotherapeutic Agents
Pyrrolo[3,4-h]quinolin-2-ones, analogous to the compound of interest, have been synthesized as potential photochemotherapeutic agents. These compounds showed potent phototoxic effects and a great UVA dose dependence, indicating their potential use in treating skin diseases through photochemotherapy (Barraja et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-15(16-4-2-8-28-16)5-6-21-19(26)20(27)22-14-9-12-3-1-7-23-17(25)11-13(10-14)18(12)23/h2,4,8-10,15,24H,1,3,5-7,11H2,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFMBKHWFJTMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC(C4=CC=CO4)O)CC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
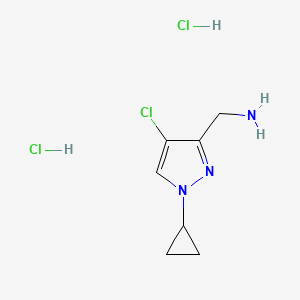
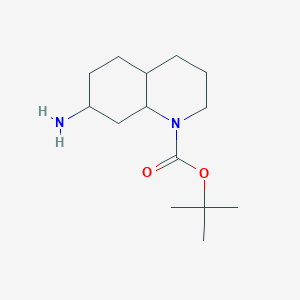
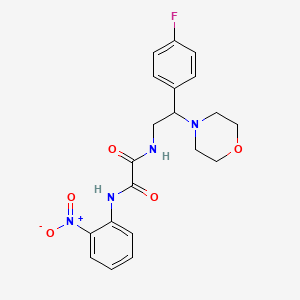
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)
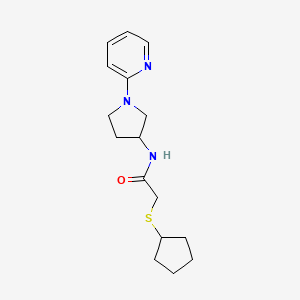
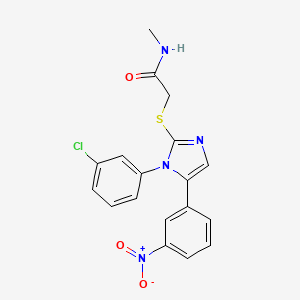

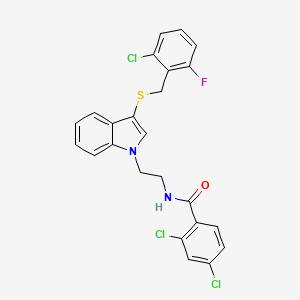
![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)

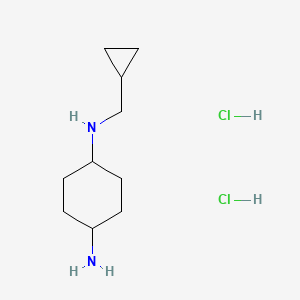
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)